7-(1,3-benzodioxol-5-yl)-3-methyl-4-phenyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione
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Overview
Description
7-(2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE is a complex organic compound that belongs to the thiazolo[4,5-b]pyridine family This compound is characterized by its unique structure, which includes a benzodioxole moiety, a thiazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE typically involves multi-step reactions. One common method involves the reaction of 4-aminoacetophenone with isobenzofuran-1,3-dione in boiling acetic acid to produce 2-(4-acetylphenyl)isoindoline-1,3-dione. This intermediate is then reacted with thiosemicarbazide to afford 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide. Further reactions with hydrazonoyl halides and arylidenemalononitrile yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves similar multi-step reactions as described above, with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the thiazole or pyridine rings, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
7-(2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its efficacy against various cancer cell lines.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: The compound’s chemical properties make it suitable for use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 7-(2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, the compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The benzodioxole moiety and thiazole ring play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole and pyrano[2,3-d]thiazole derivatives share structural similarities and exhibit similar biological activities.
Benzodioxole Compounds: Other benzodioxole-containing compounds also show potential in medicinal chemistry and biological research.
Uniqueness
What sets 7-(2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE apart is its unique combination of a benzodioxole moiety, a thiazole ring, and a pyridine ring. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H16N2O4S |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-3-methyl-4-phenyl-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridine-2,5-dione |
InChI |
InChI=1S/C20H16N2O4S/c1-21-19-18(27-20(21)24)14(12-7-8-15-16(9-12)26-11-25-15)10-17(23)22(19)13-5-3-2-4-6-13/h2-9,14H,10-11H2,1H3 |
InChI Key |
XNDBUZWVYUOZPX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2C3=CC=CC=C3)C4=CC5=C(C=C4)OCO5)SC1=O |
Origin of Product |
United States |
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